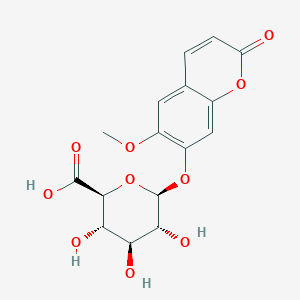

Scopoletin B-D-glucuronide

Descripción

Overview of Scopoletin (B1681571) β-D-glucuronide as a Coumarin (B35378) Glucuronide

Scopoletin β-D-glucuronide is a significant metabolite of scopoletin, a naturally occurring hydroxycoumarin found in a variety of plants. dntb.gov.uanih.govresearchgate.net As a coumarin glucuronide, it represents the conjugated form of scopoletin, resulting from a crucial phase II metabolic process. nih.govfao.org This biotransformation involves the attachment of a glucuronic acid moiety to the scopoletin molecule, a reaction catalyzed by the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) family of enzymes. fao.orgmdpi.comcuni.cz Specifically, human enzymes UGT1A1, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B17 have been identified as catalysts for the glucuronidation of scopoletin. fao.org

The formation of Scopoletin β-D-glucuronide is a key step in the body's processing of scopoletin. Pharmacokinetic studies in animal models have demonstrated that after oral administration of scopoletin, it is rapidly absorbed and extensively metabolized, with Scopoletin β-D-glucuronide and scopoletin sulfate (B86663) being the two main metabolites detected in plasma and urine. nih.govfao.org The phenolic hydroxyl group on the coumarin structure is the primary site for this metabolic conjugation. nih.gov

The identification and quantification of Scopoletin β-D-glucuronide are typically achieved using advanced analytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net These methods allow for sensitive and selective detection in complex biological matrices. nih.govnih.gov In mass spectrometry analysis, the glucuronide conjugate can be identified by its specific mass-to-charge ratio ([M+H]⁺, m/z 369.1) and characteristic fragmentation patterns. nih.govresearchgate.net The availability of commercial standards for Scopoletin β-D-glucuronide has further enabled its confirmed identification in metabolomics research. acs.org

Table 1: Characteristics and Analytical Data for Scopoletin β-D-glucuronide

| Attribute | Description | Supporting Evidence / Method | Reference |

|---|---|---|---|

| Chemical Identity | A phase II metabolite of the coumarin, scopoletin. | Metabolic studies following scopoletin administration. | nih.govfao.org |

| Metabolic Pathway | Glucuronidation (conjugation with glucuronic acid). | Incubation with liver microsomes and analysis of in vivo samples. | fao.orgmdpi.com |

| Catalyzing Enzymes | UDP-glucuronosyltransferases (UGTs), including UGT1A1, UGT1A6, UGT1A9, etc. | In vitro assays with specific human UGT enzymes. | fao.org |

| Biological Occurrence | Detected in plasma and urine following ingestion of scopoletin or scopoletin-containing products. | Pharmacokinetic studies in rats and humans. | nih.govfao.orgugr.es |

| Analytical Detection | Liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Detection in rat plasma and human urine samples. | nih.govresearchgate.netacs.org |

| Mass Spectrometry Ion | [M+H]⁺ at m/z 369.1 | Selected ion monitoring (SIM) and multiple reaction monitoring (MRM) modes. | nih.govresearchgate.net |

Significance and Research Context of Glycosylated and Glucuronidated Phytochemicals

Glycosylation and glucuronidation are fundamental biochemical modifications that significantly influence the fate and activity of phytochemicals within biological systems. nih.govnih.gov These processes, where a sugar molecule (like glucose in glycosylation or glucuronic acid in glucuronidation) is attached to a parent compound (aglycone), are common for plant secondary metabolites such as flavonoids and coumarins. nih.govnih.govembrapa.br In plants, glycosylation is often a prerequisite for the transport and storage of these compounds. nih.gov

In mammalian systems, glucuronidation is a primary detoxification and elimination pathway. cuni.cz The addition of the highly polar glucuronic acid group dramatically increases the water solubility of otherwise poorly soluble phytochemicals. nih.govnih.gov This enhanced solubility facilitates their transport in the bloodstream and subsequent excretion via urine or bile. fao.orgnih.gov Consequently, glucuronidation significantly impacts the bioavailability and pharmacokinetic profile of the parent phytochemical. nih.gov

While historically viewed as an inactivation step that prepares compounds for elimination, the role of conjugated metabolites is now understood to be more complex. nih.gov Research indicates that the biological activity of the original phytochemical can be decreased, altered, or in some cases, even increased after conjugation. nih.gov For instance, certain glucuronidated flavonoids have been shown to retain or exhibit enhanced antioxidant activity compared to their aglycone forms. nih.gov Furthermore, these conjugates can be transported to various tissues where they may be deconjugated by enzymes like β-glucuronidase, releasing the active aglycone locally. wiley.commdpi.com This highlights the importance of studying not just the parent phytochemicals but also their glycosylated and glucuronidated metabolites to fully understand their physiological effects. nih.govmdpi.com

Table 2: General Impact of Glucuronidation on Phytochemical Properties

| Property | Aglycone (Parent Compound) | Glucuronide (Metabolite) | Reference |

|---|---|---|---|

| Water Solubility | Generally low to moderate. | Significantly increased. | nih.govnih.gov |

| Bioavailability | Variable, often low due to poor solubility and rapid metabolism. | Generally increased systemic exposure in conjugated form. | nih.gov |

| Biological Activity | Often considered the primary active form. | Can be decreased, altered, or sometimes increased. May act as a pro-drug. | nih.gov |

| Transport & Excretion | Limited transport in aqueous environments. | Facilitated transport in circulation and efficient excretion via urine/bile. | fao.orgnih.gov |

| Cellular Interaction | Can passively diffuse across cell membranes depending on lipophilicity. | May require specific transporters for cellular uptake. | nih.gov |

Current Gaps and Opportunities in Scopoletin β-D-glucuronide Research

Despite the identification of Scopoletin β-D-glucuronide as a primary metabolite of scopoletin, significant gaps persist in the scientific understanding of this specific compound. fao.org Current academic research is heavily skewed towards the parent molecule, scopoletin, detailing its wide array of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. dntb.gov.uanih.govnih.govresearchgate.net The glucuronide metabolite, in contrast, is primarily mentioned within the context of pharmacokinetic studies, where its role is largely confined to being a marker of scopoletin's absorption and elimination. nih.govfao.org

Further opportunities lie in the development of more comprehensive research methodologies. While analytical methods for its detection exist, there is a need for studies that go beyond simple detection to model the complete pharmacokinetic profile, including the rates of formation and elimination of the glucuronide versus other metabolites. nih.govacs.org The synthesis and purification of Scopoletin β-D-glucuronide in larger quantities would be a critical enabler for future research, allowing for direct in vitro and in vivo testing of its biological functions. acs.org Such studies could elucidate whether it acts as a stable, circulating reservoir for the delayed release of active scopoletin in target tissues or if it interacts directly with cellular targets. Exploring its potential as a more accurate biomarker for scopoletin exposure following consumption of traditional medicines or foods also represents a promising avenue for future investigation. ugr.esnih.gov

Table 3: Identified Research Gaps and Future Opportunities for Scopoletin β-D-glucuronide

| Identified Research Gap | Corresponding Research Opportunity | Potential Impact |

|---|---|---|

| Lack of data on intrinsic biological activity. | Conduct in vitro and in vivo studies to assess its pharmacological effects (e.g., anti-inflammatory, antioxidant). | Redefine the understanding of scopoletin's overall bioactivity and mechanism of action. |

| Role in overall therapeutic effect of scopoletin is unknown. | Investigate its contribution to the effects of scopoletin-containing herbal extracts. | Improve the scientific basis for the use of traditional medicines. |

| Interaction with metabolic enzymes is not characterized. | Study its potential as an inhibitor or inducer of enzymes, such as β-glucuronidase or cytochromes. | Uncover potential metabolite-drug interactions and mechanisms of local aglycone regeneration. |

| Limited availability of the pure compound for research. | Develop efficient methods for the chemical or biological synthesis of Scopoletin β-D-glucuronide. | Facilitate a broad range of functional studies by providing necessary research material. |

| Incomplete pharmacokinetic modeling. | Develop detailed pharmacokinetic models that quantify the formation, distribution, and elimination of the glucuronide metabolite specifically. | Enhance the accuracy of predicting scopoletin's fate in the body. |

| Underutilized as a biomarker. | Evaluate its utility as a specific and sensitive biomarker for dietary or therapeutic exposure to scopoletin. | Provide better tools for clinical and nutritional studies. |

Compound Index

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-methoxy-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O10/c1-23-8-4-6-2-3-10(17)24-7(6)5-9(8)25-16-13(20)11(18)12(19)14(26-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTLUAQBFYOVMO-JHZZJYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways Involving Scopoletin β D Glucuronide

Precursor Pathways for Scopoletin (B1681571) Biosynthesis

Scopoletin, the direct precursor to scopoletin β-D-glucuronide, is synthesized via the phenylpropanoid pathway. oup.commdpi.comoup.com This complex metabolic route is responsible for the production of a wide array of phenolic compounds in plants. mdpi.com The biosynthesis of scopoletin begins with the amino acid phenylalanine. researchgate.netnih.govasm.org

The pathway involves several key enzymatic steps:

Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the conversion of phenylalanine to cinnamic acid. nih.gov

Cinnamate-4-hydroxylase (C4H) : Cinnamic acid is then hydroxylated to form p-coumaric acid. nih.gov

4-Coumarate-CoA ligase (4CL) : This enzyme activates p-coumaric acid to its corresponding CoA-ester. researchgate.netnih.gov

Hydroxylation and Methylation : Subsequent hydroxylation and methylation reactions, involving enzymes like p-coumarate 3-hydroxylase (C3H) and caffeoyl-CoA O-methyltransferase (CCoAOMT), lead to the formation of feruloyl-CoA. researchgate.netnih.govasm.org

Feruloyl-CoA 6'-hydroxylase (F6'H1) : This is a pivotal enzyme that hydroxylates feruloyl-CoA. oup.comnih.govasm.org

Coumarin (B35378) Synthase (COSY) : The final steps involve trans-cis isomerization and lactonization, which can be facilitated by coumarin synthase, leading to the formation of scopoletin. nih.govbiorxiv.org

In some organisms, such as the endophytic fungus Fusarium oxysporum, a similar pathway starting from phenylalanine has been identified for the biosynthesis of scopoletin. asm.org

Glucuronidation Mechanisms of Scopoletin to Scopoletin β-D-glucuronide

Glucuronidation is a major phase II metabolic reaction that conjugates substrates with glucuronic acid, increasing their water solubility and facilitating their excretion. mdpi.com In the case of scopoletin, this process yields scopoletin β-D-glucuronide. acs.org

Enzymatic Basis of Scopoletin Glucuronidation (e.g., UGTs)

The enzymatic conjugation of scopoletin with glucuronic acid is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). mdpi.comuef.fiuef.fi These enzymes transfer a glucuronic acid moiety from the activated co-substrate, UDP-glucuronic acid (UDPGA), to the hydroxyl group of scopoletin. mdpi.com

Several human UGT isoforms have been identified to be involved in the glucuronidation of scopoletin. These include:

UGT1A3 pharmgkb.orgmdpi.com

UGT1A9 uef.fiuef.fimdpi.comnih.gov

Among these, UGT1A9 has been shown to have a high affinity for scopoletin. uef.finih.gov Studies have demonstrated that UGT1A6, UGT1A9, and UGT1A3 are significant contributors to scopoletin metabolism. mdpi.com

Species-Specific Differences in Glucuronidation Pathways

Significant interspecies differences exist in the metabolism of compounds, including the glucuronidation of scopoletin. uef.fithieme-connect.comcuni.cz Research comparing scoparone (B1681568) (a related coumarin) metabolism across different species revealed that while 6-O-demethylation to isoscopoletin (B190330) is the major pathway in humans, mice, rats, pigs, and dogs, 7-O-demethylation to scopoletin is the primary reaction in rabbits. uef.fiuef.fithieme-connect.com

The rate of scopoletin glucuronidation also varies among species. In vitro studies using liver microsomes have shown the highest rates in pigs, followed by rabbits, humans, mice, dogs, and rats. uef.fi Interestingly, in humans, the rate of scopoletin glucuronidation was found to be similarly high in both liver and intestine microsomes. uef.fi Such species-specific differences are crucial considerations in preclinical studies and drug development. cuni.cz

Degradation and Biotransformation of Scopoletin β-D-glucuronide

Once formed, scopoletin β-D-glucuronide is a major metabolite found in plasma and urine. fao.org Its primary role is to facilitate the elimination of scopoletin from the body. fao.org

The degradation of scopoletin β-D-glucuronide can occur through the action of β-glucuronidase enzymes. wiley.comhmdb.ca These enzymes can hydrolyze the glucuronide conjugate, releasing free scopoletin. wiley.com This process is particularly relevant in the gut, where bacterial β-glucuronidases can deconjugate metabolites, potentially leading to their reabsorption. whiterose.ac.uk

In addition to glucuronidation, scopoletin can also undergo sulfation to form scopoletin sulfate (B86663), another major phase II metabolite found in plasma and urine. fao.org Further biotransformation of scopoletin can lead to the formation of other metabolites, such as esculetin. uef.fiuef.fi

Role of Scopoletin β-D-glucuronide in Plant Physiology and Defense Mechanisms

In plants, scopoletin and its glycosylated form, scopolin (B1681689) (scopoletin 7-O-β-D-glucoside), play significant roles as phytoalexins, which are antimicrobial compounds produced in response to pathogen attack. oup.commdpi.comresearchgate.net The accumulation of these coumarins is a key defense mechanism against a variety of pathogens, including fungi and viruses. mdpi.comoup.com

While the direct role of scopoletin β-D-glucuronide in plant defense is less characterized than that of scopolin, the process of glycosylation, in general, is crucial. Glycosylation, including the formation of scopolin, serves to store scopoletin in a non-toxic, water-soluble form within the plant cell's vacuole. biorxiv.orgfrontiersin.org This allows for the rapid release of the active aglycone, scopoletin, upon tissue damage or pathogen invasion. mdpi.com

The conversion of scopoletin to its glycosides, such as scopolin, is catalyzed by UDP-glycosyltransferases (UGTs). biorxiv.orgresearchgate.net This process is not only a detoxification and storage mechanism but also appears to regulate the biosynthesis of scopoletin itself through a feedback mechanism. biorxiv.org The hydrolysis of scopolin by β-glucosidases releases scopoletin, which can then exert its antimicrobial effects. mdpi.com For instance, the β-glucosidase BglC from the plant pathogen Streptomyces scabiei can hydrolyze scopolin to scopoletin, which in turn inhibits the production of the pathogen's main virulence factor. mdpi.com

The accumulation of scopoletin and scopolin has been observed in various plants in response to different stressors, highlighting their importance in the plant's immune response. mdpi.comoup.comresearchgate.net

Isolation and Purification Methodologies for Scopoletin β D Glucuronide

Extraction Techniques from Natural Matrices

The initial step in isolating scopoletin (B1681571) β-D-glucuronide involves its extraction from complex biological samples, most notably urine, following the administration of plant extracts containing its aglycone, scopoletin. nih.govacs.org The choice of extraction technique is paramount to ensure high recovery and purity of the target glucuronide.

Conventional and Advanced Extraction Methods

Conventional methods like solid-liquid extraction are frequently employed. For instance, after oral administration of Saussurea laniceps extract to rats, the collected urine was subjected to a multi-step extraction process. This involved an initial extraction with ethyl acetate (B1210297) to remove less polar compounds, followed by extraction of the aqueous layer with n-butanol. This n-butanol extract, rich in polar metabolites including scopoletin β-D-glucuronide, was then concentrated for further purification. nih.gov

Advanced extraction techniques, while not explicitly detailed for scopoletin β-D-glucuronide in the provided context, are widely used for extracting related phenolic compounds from plant materials. tandfonline.com These methods, such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), offer advantages like reduced extraction time and solvent consumption. globalresearchonline.netmdpi.com For example, UAE has been optimized for the extraction of flavonoids, demonstrating the potential for selective extraction based on solvent choice. colostate.edu Pressurized liquid extraction (PLE) is another advanced method that utilizes elevated temperatures and pressures to enhance extraction efficiency. tandfonline.com

Optimization of Extraction Parameters for Glucuronides

The optimization of extraction parameters is critical for maximizing the yield of glucuronides. Key factors include the choice of solvent, temperature, and pH. For polar compounds like glucuronides, polar solvents are preferred. In the case of scopoletin β-D-glucuronide isolation from rat urine, a sequential extraction with solvents of increasing polarity (ethyl acetate followed by n-butanol) was employed to selectively enrich the glucuronide fraction. nih.gov

The pH of the extraction medium can also significantly influence the recovery of phenolic compounds and their glycosides. For instance, the extraction of certain flavonoids is enhanced in alkaline conditions. colostate.edu While specific optimization data for scopoletin β-D-glucuronide extraction is not extensively covered, the principles of optimizing parameters for similar polar compounds are applicable. Higher temperatures generally improve extraction yield but can also lead to the degradation of thermally labile compounds. mdpi.com Therefore, a balance must be struck to ensure efficient extraction without compromising the integrity of the target molecule.

Chromatographic Separation Strategies

Following extraction, various chromatographic techniques are utilized to separate and purify scopoletin β-D-glucuronide from the complex mixture of metabolites.

High-Speed Counter-Current Chromatography (HSCCC) Applications

High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful and efficient technique for the preparative separation of polar compounds from biological matrices. nih.gov This liquid-liquid partition chromatography method avoids the use of solid stationary phases, thus minimizing irreversible adsorption and sample loss. mdpi.com

A notable application of HSCCC was in the separation of in vivo metabolites of Saussurea laniceps from rat urine. nih.gov From a refined urine extract, HSCCC successfully isolated several glucuronide and sulfate (B86663) conjugates, including scopoletin glucuronide. The selection of a suitable two-phase solvent system is crucial for successful HSCCC separation. nih.govmdpi.com For the polar metabolites in this study, a system composed of methyl tert-butyl ether–n-butanol–acetonitrile (B52724)–water (MTBE–n-BuOH–ACN–H₂O) was optimized. nih.gov

Table 1: HSCCC Parameters for the Separation of Scopoletin Glucuronide

| Parameter | Value | Reference |

| Solvent System | MTBE–n-BuOH–ACN–H₂O (10:30:11:49, v/v/v/v) | nih.gov |

| Sample Loading | 4.3 g of refined urine extract in 80 mL of lower phase | nih.gov |

| Rotation Speed | 500 rpm | nih.gov |

| Separation Temperature | 25 °C | nih.gov |

| Mobile Phase Flow Rate | 8.0 mL/min | nih.gov |

| Detection Wavelength | 280 nm | nih.gov |

This HSCCC method yielded 432.5 mg of scopoletin glucuronide with a purity of 93.2% and 221.4 mg of another scopoletin glucuronide isomer with 92.9% purity from 420 mL of rat urine. nih.gov

High-Performance Liquid Chromatography (HPLC) Purification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative purification of natural products, including scopoletin and its derivatives. biointerfaceresearch.comresearchgate.net Preparative HPLC is often employed as a final polishing step to obtain highly pure compounds. researchgate.netmdpi.com

In the context of scopoletin β-D-glucuronide, while specific preparative HPLC methods for its isolation are not extensively detailed in the search results, analytical HPLC methods for the determination of scopoletin and its metabolites in biological samples are well-established. mdpi.comnih.gov These methods typically utilize reversed-phase columns (e.g., ODS, C18) with gradient elution using a mobile phase consisting of acetonitrile and water, often with a modifier like formic acid to improve peak shape. nih.govmdpi.com

For instance, an LC-MS/MS method for the determination of scopoletin in rat plasma used a Diamonsil ODS column with a gradient of acetonitrile and 0.1% formic acid. nih.gov Such analytical methods can be scaled up to preparative scale for purification purposes. The use of different column chemistries, such as charged surface hybrids or bridged ethyl hybrids, can further optimize the separation of polar compounds like glucuronides. waters.com

Other Preparative Chromatographic Techniques (e.g., Column Chromatography, Thin Layer Chromatography)

Conventional chromatographic techniques like column chromatography (CC) and thin-layer chromatography (TLC) are also integral to the isolation and purification of natural products. biointerfaceresearch.commagtechjournal.com Column chromatography, often using silica (B1680970) gel, polyamide, or macroporous resins, is a common preliminary purification step to fractionate crude extracts. nih.govgoogle.com

For example, in the isolation of scopoletin from Artemisia annua, column chromatography over silica gel was used to purify the compound from the filtrate after initial crystallization. google.com Similarly, in the purification of compounds from Acer mono, repeated column chromatography on silica gel and RP-18 gel was employed. mdpi.com

Thin-layer chromatography (TLC) is primarily used for the initial detection and monitoring of compounds during fractionation. biointerfaceresearch.com While not a preparative method in itself, preparative TLC can be used for the purification of small quantities of compounds. researchgate.net

Yield and Purity Assessment in Isolation Processes

The evaluation of yield and purity is a critical step in verifying the success of any isolation and purification protocol. For Scopoletin β-D-glucuronide, the yields are typically reported in terms of mass obtained from a specific volume of the starting biological material, while purity is assessed using high-performance liquid chromatography (HPLC). scispace.com

In a study involving the isolation of in vivo metabolites from 420 mL of rat urine after administration of a Saussurea laniceps extract, several fractions of Scopoletin β-D-glucuronide were successfully separated and quantified. scispace.com The use of HSCCC enabled the achievement of high purity and significant yields for these metabolites. scispace.com

The purity of the isolated fractions is a key indicator of the separation method's efficiency. Analytical HPLC is a standard method for determining the purity of isolated compounds, where a sharp, single peak corresponding to the compound of interest indicates high purity. researchgate.net In the aforementioned study, the purities of the different Scopoletin β-D-glucuronide fractions were determined to be over 90%. scispace.com Commercially available standards of Scopoletin β-D-glucuronide have also been noted to have high purity, such as 97%. acs.org

The table below details the yield and purity of Scopoletin β-D-glucuronide fractions isolated from rat urine using an HSCCC-based method. scispace.com

Table 1: Yield and Purity of Scopoletin β-D-glucuronide Fractions

| Fraction ID | Compound | Yield (mg) from 420 mL urine | Purity (%) |

|---|---|---|---|

| M2 | Scopoletin glucuronide | 432.5 | 93.2 |

| M3 | Scopoletin glucuronide | 221.4 | 92.9 |

Analytical and Spectroscopic Characterization of Scopoletin β D Glucuronide

Advanced Chromatographic Techniques for Identification and Quantification

Chromatographic methods are fundamental to the separation and quantification of scopoletin (B1681571) β-D-glucuronide from complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the profiling and quantification of scopoletin β-D-glucuronide. nih.govresearchgate.netnih.gov In typical applications, a reversed-phase chromatography column, such as a Diamonsil ODS or a C18 column, is employed for separation. researchgate.netmdpi.com The mobile phase often consists of a gradient elution with acetonitrile (B52724) and water containing a small percentage of an acid, like 0.1% formic acid, to improve peak shape and ionization efficiency. nih.govresearchgate.net

Positive electrospray ionization (ESI) is frequently found to be more sensitive for the detection of scopoletin and its conjugates. nih.gov For scopoletin β-D-glucuronide, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 369.1. nih.govresearchgate.net In multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored to enhance selectivity and sensitivity. While specific transitions for the glucuronide are not always detailed in general literature, the parent compound scopoletin is often quantified using transitions like m/z 193.2 → 132.9. nih.govresearchgate.net This high degree of selectivity allows for accurate quantification even in complex biological matrices like rat plasma. nih.govnih.gov

One study successfully identified scopoletin β-D-glucuronide in human urine samples using LC-high-resolution mass spectrometry (LC-HRMS) with a full scan-AIF-based DIA approach, confirming its identity with a commercially available standard. acs.org

Table 1: LC-MS/MS Parameters for Scopoletin Analysis

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Scopoletin [M+H]⁺ | m/z 193.2 | nih.gov |

| Scopoletin β-D-glucuronide [M+H]⁺ | m/z 369.1 | nih.govresearchgate.net |

| Scopoletin MRM Transition | m/z 193.2 → 132.9 | nih.govresearchgate.net |

| Column Type | Diamonsil ODS, C18 | researchgate.netmdpi.com |

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, PDA, Fluorescence)

High-performance liquid chromatography (HPLC) coupled with various detectors is a widely used method for the analysis of scopoletin and its derivatives.

HPLC with UV/Photodiode Array (PDA) Detection: HPLC with UV or PDA detectors is a common approach for the quantification of scopoletin and its glucuronide. mdpi.com A C18 column is typically used for separation, with a mobile phase consisting of a gradient of acidified water and acetonitrile. mdpi.com The PDA detector allows for the acquisition of the entire UV spectrum of the eluting peaks, aiding in peak identification and purity assessment by comparing the spectra with that of a reference standard. mdpi.comfao.org For instance, a validated HPLC-PDA method was developed for the simultaneous determination of scopoletin and other bioactive compounds in fermented Morinda citrifolia L. (Noni). mdpi.com

HPLC with Fluorescence Detection: Due to the inherent fluorescence of the coumarin (B35378) structure, HPLC with a fluorescence detector offers high sensitivity and selectivity for the detection of scopoletin. researchgate.netcoresta.org The optimal excitation and emission wavelengths for scopoletin are around 337-342 nm and 453-464 nm, respectively. researchgate.netcoresta.org This method has been successfully applied to pharmacokinetic studies of scopoletin in rat plasma, demonstrating a low limit of detection and quantification. researchgate.net The high sensitivity of fluorescence detection makes it particularly suitable for analyzing samples with low concentrations of the analyte. coresta.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of scopoletin β-D-glucuronide. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR, DEPT, COSY, HSQC, HMBC) NMR experiments are employed to determine the precise connectivity of atoms within the molecule.

For the parent compound, scopoletin, characteristic signals in the ¹H NMR spectrum include two doublets for the H-3 and H-4 protons of the coumarin ring system, typically with a coupling constant of around 9.2-9.6 Hz. japsonline.com The chemical shifts of the aromatic protons and the methoxy (B1213986) group are also key identifiers. japsonline.com

In the case of scopoletin β-D-glucuronide, the presence of the glucuronic acid moiety is confirmed by the appearance of characteristic signals for the sugar protons in the ¹H NMR spectrum. The anomeric proton (H-1') of the glucuronic acid typically appears as a doublet, and its coupling constant can help determine the stereochemistry of the glycosidic linkage. acgpubs.org The remaining sugar protons appear as a complex set of multiplets.

The ¹³C NMR spectrum provides further structural confirmation, showing signals for all carbon atoms in the molecule, including those of the coumarin core and the glucuronic acid moiety. acgpubs.org Two-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the point of attachment of the glucuronic acid to the scopoletin skeleton. For example, a correlation between the anomeric proton of the glucuronic acid and a specific carbon on the scopoletin ring in the HMBC spectrum would definitively confirm the position of glycosylation.

Table 2: Representative NMR Data for Glucuronide Moieties

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity / Coupling Constant (J) | Assignment | Reference |

|---|---|---|---|---|

| ¹H | ~4.77 | d, J ≈ 7.5 Hz | Anomeric Proton (H-1') | acgpubs.org |

| ¹H | ~3.40 - 3.72 | m | Sugar Protons (H-2' to H-6') | acgpubs.org |

| ¹³C | ~104.5 | Anomeric Carbon (C-1') | acgpubs.org |

Other Spectroscopic Methods (e.g., FTIR)

Fourier-transform infrared (FTIR) spectroscopy provides valuable information about the functional groups present in scopoletin β-D-glucuronide. The FTIR spectrum of the parent compound, scopoletin, shows characteristic absorption bands for the hydroxyl (-OH) group (a broad band around 3341 cm⁻¹), the carbonyl (C=O) of the lactone ring (around 1703 cm⁻¹), C-H stretching (around 2875 cm⁻¹), C=C stretching of the aromatic ring (around 1568 and 1511 cm⁻¹), and the CH=CH group (around 1606 cm⁻¹). japsonline.com

For scopoletin β-D-glucuronide, the FTIR spectrum would be expected to show additional or broadened -OH absorption due to the multiple hydroxyl groups of the glucuronic acid moiety. The fundamental coumarin-related peaks would remain, confirming the presence of the core structure.

Reference Standard Development and Validation for Scopoletin β-D-glucuronide

The availability of a well-characterized reference standard is essential for the accurate identification and quantification of scopoletin β-D-glucuronide in analytical methods. acs.org Commercially available standards of scopoletin β-D-glucuronide, with stated purities, are used to validate analytical methods. acs.org For example, a standard with a purity of 97% was used to confirm the identification of scopoletin β-D-glucuronide in urine samples. acs.org

The validation of a reference standard involves confirming its identity and purity using a combination of the analytical techniques described above, including LC-MS, NMR, and HPLC. acs.org The development of a validated analytical method using a reference standard typically includes establishing parameters such as linearity, sensitivity (limit of detection and quantification), precision, and accuracy. mdpi.com For instance, a quantitative NMR (qNMR) method for the parent compound scopoletin was validated, demonstrating good linearity (r² = 0.9999), a low limit of detection (0.009 mg/mL), and good recovery (94.08–108.45%). mdpi.com Similar validation procedures are necessary for analytical methods targeting scopoletin β-D-glucuronide.

Structure Activity Relationship Sar Studies of Scopoletin β D Glucuronide and Its Analogues

Influence of Glycosylation on Biological Activity

Glycosylation, the enzymatic addition of a sugar moiety like glucuronic acid to a molecule, significantly alters the physicochemical properties of scopoletin (B1681571), thereby modulating its biological activity. The primary role of glycosylation of scopoletin to form its β-D-glucuronide (scopolin) is to increase water solubility, facilitate transport and storage within the plant vacuole, and regulate its bioavailability and toxicity. biocrick.com

In general, the aglycone form, scopoletin, is considered the more biologically active species, while the glucuronide, scopolin (B1681689), often exhibits significantly lower or negligible activity. ashs.orgresearchgate.net For instance, in bioassays testing for antifungal activity against various sweetpotato pathogens, scopoletin showed inhibitory effects, whereas scopolin displayed little to no activity, with the exception of moderate inhibition of Fusarium oxysporum. ashs.orgresearchgate.net Similarly, while scopoletin inhibits acetylcholinesterase (AChE) with a measurable IC50 value, its glucoside, scopolin, demonstrates considerably weaker inhibitory action. acs.org

However, the glycosylated form is not merely an inactive conjugate. It serves as a stable precursor, a "pro-drug" that can be hydrolyzed by β-glucuronidase or β-glucosidase enzymes to release the active aglycone, scopoletin, at specific sites or in response to certain stimuli, such as pathogen attack. mdpi.com This mechanism allows for the controlled release of the active compound where it is needed, minimizing potential toxicity to the host organism. biocrick.com Interestingly, some studies have shown that the presence of the glucoside can lead to an over-accumulation of both scopolin and scopoletin, suggesting that glycosylation plays a complex role in the homeostasis and regulation of the entire metabolic pathway. biocrick.com

| Compound | Biological Target/Assay | Observed Activity | IC50 / Concentration for Effect |

|---|---|---|---|

| Scopoletin (Aglycone) | Acetylcholinesterase (AChE) Inhibition | Moderate Inhibition | IC50 of 167 µM |

| Scopoletin β-D-glucuronide (Scopolin) | Acetylcholinesterase (AChE) Inhibition | Weak Inhibition | 30.1% inhibition at 1000 µM acs.org |

| Scopoletin (Aglycone) | Sclerotinia sclerotiorum (Fungus) | Inhibits germ tube growth | IC50 = 0.9 mM researchgate.net |

| Scopoletin β-D-glucuronide (Scopolin) | Sclerotinia sclerotiorum (Fungus) | Inhibits germ tube growth | IC50 = 1.3 mM researchgate.net |

| Scopoletin (Aglycone) | Fusarium solani (Fungus) | Inhibitory | - |

| Scopoletin β-D-glucuronide (Scopolin) | Fusarium solani (Fungus) | Little to no activity | - researchgate.net |

Effect of Structural Modifications on Enzyme Interactions

The presence or absence of the glucuronide moiety is the most significant structural modification influencing enzyme interactions. The active aglycone, scopoletin, interacts with and inhibits a variety of enzymes. researchgate.net The enzymatic cleavage of the β-D-glucuronide is a critical step for bioactivation. This hydrolysis is catalyzed by β-glucuronidases. mdpi.com Studies on coumarin (B35378) derivatives have shown that they can act as noncompetitive inhibitors of β-D-glucuronidase, suggesting they bind to an allosteric site rather than the active site. mdpi.comwiley.com For example, scopoletin itself has been identified as a noncompetitive inhibitor of β-D-glucuronidase with a Ki value of 4 x 10⁻⁵ M. wiley.com This suggests a feedback mechanism where the product of hydrolysis can regulate the enzyme that produces it.

Conversely, the formation of scopoletin β-D-glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs). frontiersin.org Scopoletin is a substrate for several UGT isoforms, including UGT1A1, UGT1A6, UGT1A9, and UGT1A10. frontiersin.orgmdpi.com The efficiency of this reaction is dependent on the specific UGT isoform. frontiersin.org Structural modifications to the coumarin ring can drastically alter the affinity for these enzymes. For instance, the addition of substituents at the C3 or C4 positions of the coumarin core can modify the rate and selectivity of glucuronidation by different UGTs. acs.org The interaction is also influenced by the enzyme's environment; for example, the glucuronidation of scopoletin by purified UGT1A9 can be enhanced by the presence of phospholipids. researchgate.net

The general structure-activity relationship for coumarins indicates that the presence and position of hydroxyl and methoxy (B1213986) groups on the benzopyranone nucleus are critical for enzyme interactions. nih.gov For scopoletin, the 7-hydroxy group is the site of glucuronidation, and its blockage as a glucuronide prevents interactions with target enzymes like acetylcholinesterase. acs.orgacs.org

Computational Modeling and Molecular Docking Approaches for SAR Elucidation

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide powerful tools for elucidating the SAR of scopoletin and its analogues at a molecular level.

Molecular docking simulations have been used to predict the binding modes of scopoletin and related coumarins within the active or allosteric sites of various enzymes. For example, docking studies of coumarin derivatives with β-glucuronidase have helped identify key amino acid residues responsible for binding and have supported kinetic findings, such as non-competitive inhibition. mdpi.com These studies can reveal the importance of specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex. mdpi.com Docking of scopoletin into the active site of acetylcholinesterase has been part of virtual screening efforts to identify natural product inhibitors. biocrick.comacs.org

Homology modeling has been employed to build 3D structures of enzymes like human UGTs, which are critical for understanding substrate selectivity. acs.org Docking 7-hydroxycoumarin derivatives into models of UGT1A10 has shown that the 7-hydroxy group is oriented towards the UDP-glucuronic acid cofactor in the catalytic site, while the coumarin core fits into a nearby cavity. acs.org The size and nature of this cavity, which differs between UGT isoforms, helps explain why certain derivatives are selective for specific enzymes. acs.org

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to coumarin derivatives to correlate their structural features with biological activity. These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobic properties are favorable or unfavorable for activity. For coumarin derivatives, these studies have highlighted the importance of the steric and electrostatic fields for inhibitory activity against various enzymes. researchgate.net

| Compound/Analogue | Target Enzyme | Computational Method | Key Findings |

|---|---|---|---|

| Scopoletin | Acetylcholinesterase (AChE) | Virtual Screening, Pharmacophore Modeling | Identified as a potential AChE inhibitor. biocrick.comacs.org |

| 7-Hydroxycoumarin derivatives | UDP-glucuronosyltransferase 1A10 (UGT1A10) | Homology Modeling, Molecular Docking | The 7-OH group orients toward the catalytic site; substitutions at C3 affect binding and selectivity. acs.org |

| Coumarin derivatives | β-Glucuronidase | Molecular Docking, Molecular Dynamics | Predicted binding to an allosteric site, supporting non-competitive inhibition. Identified key interacting amino acid residues. mdpi.com |

Research Applications and Future Directions for Scopoletin β D Glucuronide

Development of Novel Research Tools and Probes

The inherent fluorescence of the coumarin (B35378) scaffold, a core component of scopoletin (B1681571), provides a foundation for the development of novel molecular probes. While scopoletin itself has been investigated for such purposes, Scopoletin β-D-glucuronide offers a unique advantage as a specific substrate for β-glucuronidase enzymes. This enzyme is crucial in human drug metabolism, particularly in the enterohepatic circulation, and is also a key biomarker for the activity of gut microbiota.

Researchers are exploring the design of probes where the glucuronide linkage to scopoletin quenches its fluorescence. Upon enzymatic cleavage by β-glucuronidase, the fluorescent scopoletin is released, generating a measurable signal. Such a tool could be invaluable for:

High-throughput screening: Identifying inhibitors of β-glucuronidase, which is a target for mitigating the adverse effects of certain drugs. nih.gov

Diagnostic applications: Developing assays to quantify β-glucuronidase activity in biological samples, potentially serving as a diagnostic marker for certain diseases or monitoring gut microbiome health. researchgate.net

Cellular imaging: Visualizing β-glucuronidase activity within specific cells or tissues.

The development of such probes relies on the specific and efficient hydrolysis of Scopoletin β-D-glucuronide, making it a valuable candidate for creating next-generation biochemical tools. nih.gov

Bioengineering and Synthetic Biology Approaches for Production Enhancement

The production of scopoletin and its derivatives from plant sources is often inefficient and subject to environmental variability. researchgate.netnih.gov Synthetic biology and metabolic engineering offer a promising alternative for the sustainable and scalable production of these compounds. dtu.dkfrontiersin.org Research has focused on engineering microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, to produce the precursor, scopoletin. researchgate.netnih.gov

The biosynthetic pathway involves introducing and optimizing a series of enzymes, including those from the phenylpropanoid pathway. nih.gov Key enzymes like 4-coumarate:CoA ligase (4CL) and feruloyl-CoA 6'-hydroxylase (F6'H1) have been successfully expressed in microbes to convert precursors like ferulic acid into scopoletin, with reported yields reaching up to 79.5 mg/L. nih.gov

While the primary focus has been on producing the aglycone, the production of Scopoletin β-D-glucuronide is a logical next step. Future strategies could involve:

Whole-cell biotransformation: Using engineered microbes that produce scopoletin and subsequently introducing a UDP-glucuronosyltransferase (UGT) enzyme capable of attaching the glucuronic acid moiety.

Co-culture systems: Developing a system where one microbial strain produces scopoletin and a second strain is engineered to perform the glucuronidation step.

Enzymatic synthesis: Using purified, immobilized UGT enzymes to convert microbially produced scopoletin into its glucuronide form in a cell-free system.

These bioengineering approaches hold the key to producing Scopoletin β-D-glucuronide in high purity and quantity, which is essential for advancing its research and potential applications. sciepublish.com

Exploration of Scopoletin β-D-glucuronide in Phytoremediation Studies

Phytoremediation is a process that uses plants to remove, degrade, or contain environmental contaminants. Coumarins, including scopoletin, are known to be involved in plant defense mechanisms and responses to abiotic stress, such as nutrient deficiency. encyclopedia.pubuu.nl Plants secrete coumarins into the rhizosphere to mobilize essential nutrients like iron, making them available for uptake. uu.nl

Scopoletin β-D-glucuronide, as the soluble storage form, likely plays a critical role in this process. It can be stored safely within the plant cell's vacuole and, when needed, transported to the roots. There, plant or microbial β-glucosidases can hydrolyze it to release the active scopoletin into the soil. uu.nl

Future research in phytoremediation could investigate:

The role of Scopoletin β-D-glucuronide in the tolerance and accumulation of heavy metals. Phenolic compounds are known to chelate metals, and understanding this pathway could lead to the development of plants with enhanced phytoremediation capabilities.

Its involvement in plant-microbe interactions that are beneficial for degrading organic pollutants.

How manipulating the biosynthesis and transport of Scopoletin β-D-glucuronide in plants could improve their effectiveness in cleaning contaminated soils and water.

Integration into Multi-Component Natural Product Research

Natural products rarely act in isolation. The therapeutic effects of herbal extracts are often the result of synergistic or additive interactions between multiple constituents. mdpi.comnih.govmdpi.com Scopoletin has been studied in combination with other natural compounds, demonstrating synergistic anti-inflammatory and antiproliferative effects. mdpi.com For example, the bioavailability of some compounds is known to be enhanced when co-administered with others that inhibit glucuronidation. mdpi.com

As a major metabolite present in plant extracts and formed in the human body, Scopoletin β-D-glucuronide is an integral part of this multi-component system. Research in this area is moving towards understanding the complex interplay of compounds within an extract. Future studies will likely focus on:

Metabolomics approaches: Using advanced analytical techniques to map the metabolic fate of multiple compounds from an extract simultaneously, including the formation and circulation of Scopoletin β-D-glucuronide.

Network pharmacology: Using computational models to predict how combinations of natural products, including their metabolites like Scopoletin β-D-glucuronide, interact with multiple biological targets to achieve a therapeutic effect.

Advancements in Analytical Methods for Complex Biological Matrices

The accurate quantification of Scopoletin β-D-glucuronide in complex biological matrices like plasma, urine, and tissue is fundamental to understanding its pharmacokinetics and biological role. researchgate.net Due to its hydrophilic nature and potential instability, specialized analytical methods are required. researchgate.netmdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis, offering high sensitivity and specificity. nih.govnih.gov Key aspects of method development include:

Sample Preparation: Techniques such as solid-phase extraction (SPE) or protein precipitation are necessary to remove interfering substances from the biological matrix. researchgate.netmdpi.com

Enzymatic Hydrolysis: To measure total scopoletin concentrations, samples are often treated with β-glucuronidase to convert the glucuronide back to scopoletin. nih.govscispace.com By comparing the results with and without this enzymatic step, the concentration of the glucuronide conjugate can be determined.

Chromatography: Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with specific mobile phases are used to achieve good separation and peak shape for the polar glucuronide.

The table below summarizes key parameters from a validated LC-MS/MS method for the parent compound scopoletin, which forms the basis for analyzing its metabolites. nih.gov

| Parameter | Scopoletin | Internal Standard (Xanthotoxin) |

| Extraction Recovery | 93.9% - 96.6% | 92.3% |

| Matrix Effect | 101.8% - 103.0% | 97.4% |

| Limit of Quantitation | 2 ng/mL | - |

Future advancements will focus on developing faster, more sensitive, and higher-throughput methods, potentially using techniques like online SPE-LC-MS/MS to minimize sample handling and improve reproducibility. mdpi.com

Identification of Undiscovered Biological Targets and Pathways

The biological activities of scopoletin are well-documented, with effects on numerous signaling pathways involved in inflammation, cancer, and metabolic diseases. researchgate.netnih.govbohrium.com It is known to modulate pathways such as NF-κB, PI3K/Akt, and AMPK. nih.govnih.gov

The primary role of Scopoletin β-D-glucuronide is often considered that of a pro-drug, which is hydrolyzed by β-glucuronidase enzymes at specific sites to release the active scopoletin. scilit.com This targeted delivery mechanism is itself a significant area of research. For instance, some tumors and inflamed tissues exhibit high levels of β-glucuronidase, suggesting that Scopoletin β-D-glucuronide could deliver scopoletin preferentially to these sites.

However, the glucuronide itself may possess unique biological activities that are yet to be discovered. Future research should explore:

Direct interactions: Investigating whether Scopoletin β-D-glucuronide can directly interact with cell surface receptors or transporters before it is hydrolyzed.

Differential activity: Comparing the bioactivity profiles of scopoletin and its glucuronide in cell-based assays that have low β-glucuronidase activity.

"Omics" technologies: Employing proteomics and transcriptomics to identify changes in protein expression and gene regulation in response to treatment with pure Scopoletin β-D-glucuronide, which could reveal novel targets and pathways. researchgate.net

Challenges and Perspectives in Scopoletin β-D-glucuronide Research

Despite its potential, research on Scopoletin β-D-glucuronide faces several challenges. The limited commercial availability of the pure compound and the low yields from natural sources have historically hampered research. researchgate.net Furthermore, the chemical instability of certain glucuronide conjugates and the complexity of biological systems make it difficult to distinguish the activity of the glucuronide from its aglycone, scopoletin. researchgate.net

However, the future outlook is positive. Advances in synthetic biology are poised to provide a steady and cost-effective supply of the compound. nih.gov The development of more sophisticated analytical and computational tools will enable a deeper understanding of its pharmacokinetic profile and its role in multi-component systems. The unique pro-drug nature of Scopoletin β-D-glucuronide, reliant on β-glucuronidase activity, presents exciting opportunities for developing targeted therapeutic strategies for diseases involving the gut microbiome or specific tissues with high enzyme activity. Continued exploration of this metabolite is crucial for unlocking the full therapeutic potential of scopoletin and other natural coumarins. nih.gov

Q & A

Q. How to evaluate synergistic effects of this compound in combination therapies?

- Methodological Answer : Employ checkerboard assays or Chou-Talalay models to calculate combination indices (CI <1 indicates synergy). Test co-administration with standard drugs (e.g., metformin for antidiabetic studies) and monitor pharmacokinetic interactions via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.